molecular formula C15H19N3O B7480622 4-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile

4-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile

Katalognummer B7480622
Molekulargewicht: 257.33 g/mol
InChI-Schlüssel: RQOGLGHAHXJLQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile, commonly known as Ro15-4513, is a chemical compound that belongs to the class of benzodiazepine receptor antagonists. It was first synthesized in the 1980s and has since been used extensively in scientific research to understand the mechanism of action of benzodiazepines and their effects on the brain.

Wirkmechanismus

Ro15-4513 works by binding to the benzodiazepine binding site on the GABA-A receptor, which prevents benzodiazepines from binding to the same site. This results in a decrease in the inhibitory effects of GABA neurotransmitters, which can lead to increased excitability of neurons and changes in behavior.
Biochemical and Physiological Effects:
Studies have shown that Ro15-4513 can produce a range of biochemical and physiological effects, including increased anxiety-like behavior, decreased motor coordination, and altered sleep patterns. These effects are similar to those produced by benzodiazepines, suggesting that the benzodiazepine binding site on the GABA-A receptor plays a critical role in these behaviors.

Vorteile Und Einschränkungen Für Laborexperimente

The use of Ro15-4513 in scientific research has several advantages, including its high selectivity for the benzodiazepine binding site and its ability to block the effects of benzodiazepines without interfering with other neurotransmitter systems. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.

Zukünftige Richtungen

There are several future directions for research on Ro15-4513 and its role in benzodiazepine pharmacology. One area of interest is the development of more selective benzodiazepine antagonists that can target specific subtypes of the GABA-A receptor. Another area of research is the use of Ro15-4513 to study the long-term effects of benzodiazepine use on the brain and behavior. Finally, there is a need for more studies to understand the potential clinical applications of benzodiazepine antagonists like Ro15-4513 in the treatment of anxiety and other psychiatric disorders.
In conclusion, Ro15-4513 is a valuable tool in scientific research to understand the mechanism of action of benzodiazepines and their effects on the brain. Its high selectivity for the benzodiazepine binding site and ability to block the effects of benzodiazepines make it a powerful tool for studying the role of GABA neurotransmission in behavior and physiology. Further research is needed to fully understand the potential clinical applications of benzodiazepine antagonists like Ro15-4513 in the treatment of anxiety and other psychiatric disorders.

Synthesemethoden

The synthesis of Ro15-4513 involves several steps, including the reaction of 4-chlorobenzonitrile with 4-(aminomethyl)-1,4-diazepan-1-one in the presence of a base to form the intermediate compound, followed by acetylation to obtain the final product. The synthesis method has been optimized over the years to improve yield and purity.

Wissenschaftliche Forschungsanwendungen

Ro15-4513 has been widely used in scientific research to study the mechanism of action of benzodiazepines, which are a class of drugs commonly used as sedatives, anxiolytics, and hypnotics. Benzodiazepines work by binding to specific sites on the GABA-A receptor in the brain, which enhances the inhibitory effects of GABA neurotransmitters. Ro15-4513 acts as a selective antagonist of the benzodiazepine binding site, which allows researchers to study the effects of benzodiazepines on the brain without interference from other factors.

Eigenschaften

IUPAC Name

4-[(4-acetyl-1,4-diazepan-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-13(19)18-8-2-7-17(9-10-18)12-15-5-3-14(11-16)4-6-15/h3-6H,2,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOGLGHAHXJLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN(CC1)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.